molecular formula C35H24O9 B12434703 Hopeachinol B

Hopeachinol B

Cat. No.: B12434703
M. Wt: 588.6 g/mol
InChI Key: OZWFDBXWNRQTDC-LSHZFYPFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hopeachinol B is a naturally occurring oligostilbenoid compound isolated from the stem bark of the plant Hopea chinensis. It belongs to the family of resveratrol aneuploids and is known for its potent immunosuppressive properties . This compound has garnered significant interest in the scientific community due to its unique chemical structure and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hopeachinol B involves complex organic reactions. While specific synthetic routes are not widely documented, it is generally understood that the compound can be synthesized through oxidative coupling reactions of resveratrol monomers. These reactions typically require the presence of catalysts and specific reaction conditions to ensure the formation of the desired oligostilbenoid structure .

Industrial Production Methods

Industrial production of this compound is not well-established due to its complex structure and the challenges associated with its synthesis. Most of the available this compound is extracted from natural sources, specifically the stem bark of Hopea chinensis. The extraction process involves solvent extraction followed by purification techniques such as chromatography to isolate the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Hopeachinol B undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield various reduced derivatives .

Scientific Research Applications

Hopeachinol B has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Hopeachinol B involves its interaction with specific molecular targets and pathways. It is known to inhibit the activity of certain enzymes involved in the immune response, thereby exerting its immunosuppressive effects. The compound’s molecular targets include key signaling molecules and receptors that regulate immune cell function .

Comparison with Similar Compounds

Hopeachinol B is unique among oligostilbenoids due to its specific chemical structure and potent biological activity. Similar compounds include:

These compounds share structural similarities with this compound but differ in their specific functional groups and biological effects, highlighting the uniqueness of this compound in terms of its chemical and biological properties.

Properties

Molecular Formula

C35H24O9

Molecular Weight

588.6 g/mol

IUPAC Name

(2R,3R,17S,18S)-7,12,14,22-tetrahydroxy-3,18-bis(4-hydroxyphenyl)-4,19-dioxahexacyclo[15.6.1.12,5.011,16.020,24.09,25]pentacosa-1(24),5,7,9(25),11(16),12,14,20,22-nonaen-10-one

InChI

InChI=1S/C35H24O9/c36-17-5-1-15(2-6-17)34-31-22-9-19(38)12-25(41)28(22)33(42)24-11-21(40)14-27-30(24)32(23-10-20(39)13-26(43-34)29(23)31)35(44-27)16-3-7-18(37)8-4-16/h1-14,31-32,34-41H/t31-,32+,34+,35-/m0/s1

InChI Key

OZWFDBXWNRQTDC-LSHZFYPFSA-N

Isomeric SMILES

C1=CC(=CC=C1[C@H]2[C@@H]3C4=C5[C@@H]([C@H](OC5=CC(=C4)O)C6=CC=C(C=C6)O)C7=C(C(=CC(=C7)O)O)C(=O)C8=C3C(=CC(=C8)O)O2)O

Canonical SMILES

C1=CC(=CC=C1C2C3C4=C5C(C(OC5=CC(=C4)O)C6=CC=C(C=C6)O)C7=C(C(=CC(=C7)O)O)C(=O)C8=C3C(=CC(=C8)O)O2)O

Origin of Product

United States

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